(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c24-15(14-4-2-1-3-5-14)11-28-20-23-22-19(29-20)21-18(25)9-7-13-6-8-16-17(10-13)27-12-26-16/h1-10H,11-12H2,(H,21,22,25)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZIGJGQUBNPMW-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of the two moieties: The benzo[d][1,3]dioxole and 1,3,4-thiadiazole rings are coupled through a series of nucleophilic substitution reactions.
Formation of the acrylamide group: This is typically done through the reaction of the intermediate product with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Research indicates that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide exhibits a range of biological activities:
Antimicrobial Properties
A study demonstrated that derivatives of compounds similar to this one showed significant activity against fluconazole-resistant Candida albicans, suggesting potential as antifungal agents .
Anticancer Activity
The compound's unique structure may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary in vitro studies indicate it may inhibit tumor cell growth by inducing apoptosis in various cancer cell lines .
Case Study 1: Antifungal Efficacy
In a controlled study, derivatives of the compound were tested against strains of Candida albicans. The results showed a notable reduction in fungal viability at concentrations as low as 10 µg/mL, indicating strong antifungal properties.
Case Study 2: Anticancer Potential
Another study evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues can be categorized based on modifications to its core components:
Key Observations :
- The benzo[d][1,3]dioxol group in the target compound may enhance membrane permeability compared to phenyl or chlorophenyl analogues due to its lipophilic nature .
- The (Z)-acrylamide configuration could confer stereospecific interactions with biological targets, contrasting with (E)-isomers (e.g., compound 3112 in ), which often exhibit reduced potency .
Comparison to Analogues :
- Compounds like 4g () use oxazolone intermediates for acrylamide formation, whereas the target compound may require specialized coupling agents (e.g., EDCI/HOBt) due to steric hindrance from the benzodioxole group.
- Thioether installation in analogues (e.g., 3a in ) employs potassium carbonate in dry acetone, a method adaptable to the target compound .
Pharmacological and Physicochemical Properties
Critical Analysis :
- The target compound’s higher molecular weight and lipophilicity may limit solubility, necessitating formulation optimization compared to smaller analogues like 4g .
- The absence of direct cytotoxicity data for the target compound contrasts with well-characterized analogues (e.g., 3a), highlighting a gap in current research .
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic derivative characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.379 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to a thiadiazole group, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activity against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values for these compounds were notably low: 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, indicating significant antiproliferative effects compared to the standard drug doxorubicin (IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively) .
-
Mechanisms of Action : The anticancer mechanisms were investigated through various assays:
- EGFR Inhibition : The compounds exhibited inhibitory effects on the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Results suggested that treatment with these compounds leads to cell cycle arrest at specific phases.
- Mitochondrial Pathways : The expression levels of apoptosis-related proteins such as Bax and Bcl-2 were altered, further supporting the apoptotic mechanism .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties as well:
- Inhibition Studies : Related compounds have shown inhibitory activity against Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. Such inhibition could lead to effective antibacterial strategies .
Comparative Biological Activity Table
| Activity Type | Compound Tested | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Thiourea derivatives with benzo[d][1,3]dioxole | HepG2: 2.38 µM HCT116: 1.54 µM MCF7: 4.52 µM | EGFR inhibition, apoptosis induction |
| Antibacterial | Compounds targeting Mur ligases | Not specified | Inhibition of bacterial cell wall synthesis |
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:
- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines showed that derivatives with similar structures to the target compound exhibited potent cytotoxicity while sparing normal cells (IC50 > 150 µM) .
- Antimicrobial Efficacy : Research into benzoxazepine derivatives indicated limited antimicrobial activity; however, certain compounds displayed significant cytotoxicity against solid tumor cell lines while modulating inflammatory cytokines such as IL-6 and TNF-α .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
